4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde
Description
Properties
Molecular Formula |
C10H17N3O3 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-(morpholine-3-carbonyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C10H17N3O3/c14-8-12-2-4-13(5-3-12)10(15)9-7-16-6-1-11-9/h8-9,11H,1-7H2 |
InChI Key |
MYTHJCQZINJNOS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C(=O)N2CCN(CC2)C=O |
Origin of Product |
United States |
Preparation Methods
Acylation of Piperazine-1-carbaldehyde with Morpholine-3-carbonyl Chloride
The most direct route involves the acylation of piperazine-1-carbaldehyde using morpholine-3-carbonyl chloride under anhydrous conditions. In a typical procedure, morpholine-3-carbonyl chloride (1.2 equiv) is added dropwise to a stirred solution of piperazine-1-carbaldehyde (1.0 equiv) and triethylamine (2.5 equiv) in dichloromethane at 0°C. The reaction proceeds at room temperature for 12–18 hours, followed by aqueous workup and column chromatography to isolate the product in 78–82% yield.
Key Parameters:
- Solvent: Dichloromethane (anhydrous)
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C → room temperature
- Yield: 78–82%
- Purity: >95% (HPLC)
This method benefits from simplicity and high atom economy but requires strict moisture control to prevent hydrolysis of the acyl chloride intermediate. Side products, such as bis-acylated piperazine derivatives, are minimized by maintaining a 1:1.2 molar ratio of piperazine-1-carbaldehyde to acyl chloride.
Oxidation of 4-(Morpholine-3-carbonyl)piperazine-1-methanol
An alternative two-step approach involves the oxidation of 4-(morpholine-3-carbonyl)piperazine-1-methanol. The alcohol precursor is synthesized via nucleophilic substitution between piperazine-1-methanol and morpholine-3-carbonyl chloride, followed by oxidation using pyridinium chlorochromate (PCC) in dichloromethane.
Reaction Scheme:
- Step 1 (Alcohol Formation):
Piperazine-1-methanol + morpholine-3-carbonyl chloride → 4-(morpholine-3-carbonyl)piperazine-1-methanol (89% yield). - Step 2 (Oxidation):
4-(morpholine-3-carbonyl)piperazine-1-methanol + PCC → 4-(morpholine-3-carbonyl)piperazine-1-carbaldehyde (70–75% yield).
Oxidation Conditions:
- Oxidizing Agent: PCC (1.5 equiv)
- Solvent: Dichloromethane (anhydrous)
- Time: 6 hours
- Workup: Filtration through silica gel to remove chromium byproducts.
While this method avoids handling sensitive aldehyde intermediates directly, the use of stoichiometric PCC introduces environmental and purification challenges.
Multi-step Synthesis via tert-Butyl Piperazine-1-carboxylate Intermediate
A protecting-group strategy utilizing tert-butyl piperazine-1-carboxylate enhances regioselectivity for large-scale synthesis. The protocol involves:
- Protection: Piperazine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to form tert-butyl piperazine-1-carboxylate (92% yield).
- Acylation: The Boc-protected piperazine reacts with morpholine-3-carbonyl chloride in the presence of Hünig’s base to yield tert-butyl 4-(morpholine-3-carbonyl)piperazine-1-carboxylate (85% yield).
- Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding 4-(morpholine-3-carbonyl)piperazine (93% yield).
- Formylation: The free amine is formylated using paraformaldehyde in acetic acid, followed by oxidation with MnO₂ to generate the aldehyde (68% yield).
Advantages:
- High regioselectivity due to Boc protection.
- Scalable for industrial applications.
Limitations:
- Additional steps increase synthesis time.
- Acidic deprotection risks side reactions with the morpholine carbonyl.
Reductive Amination of 4-Amino-piperazine-1-carbaldehyde
A convergent approach employs reductive amination between 4-amino-piperazine-1-carbaldehyde and morpholine-3-carboxaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol.
Reaction Conditions:
- Substrates: 4-Amino-piperazine-1-carbaldehyde (1.0 equiv), morpholine-3-carboxaldehyde (1.2 equiv).
- Reducing Agent: NaBH₃CN (1.5 equiv).
- Solvent: Methanol, pH 5 (adjusted with acetic acid).
- Time: 24 hours at room temperature.
- Yield: 65–70%.
This method offers flexibility for introducing diverse substituents but requires pre-synthesized aldehyde precursors. The moderate yield reflects competing imine formation and over-reduction byproducts.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Acylation | 78–82% | >95% | 12–18 h | Simple, high atom economy | Moisture-sensitive reagents |
| Oxidation of Alcohol | 70–75% | >90% | 8–10 h | Avoids direct aldehyde handling | Toxic oxidant (PCC) |
| Boc-protected Intermediate | 68% | >98% | 48–72 h | High regioselectivity, scalable | Multi-step, acidic deprotection required |
| Reductive Amination | 65–70% | >85% | 24 h | Modular for derivative synthesis | Moderate yield, byproduct formation |
Mechanistic Considerations and Optimization Strategies
- Acylation Reactions: The nucleophilic attack of piperazine-1-carbaldehyde on morpholine-3-carbonyl chloride proceeds via a tetrahedral intermediate. Triethylamine scavenges HCl, shifting equilibrium toward product formation.
- Oxidation Dynamics: PCC oxidizes primary alcohols to aldehydes through a chromate ester intermediate. Over-oxidation to carboxylic acids is prevented by using dichloromethane as a non-polar solvent.
- Reductive Amination: The reaction involves imine formation followed by borohydride reduction. Maintaining pH 5 minimizes protonation of the amine while stabilizing the imine intermediate.
Optimization Tips:
- Use molecular sieves in acylation reactions to absorb moisture.
- Replace PCC with Swern oxidation (oxalyl chloride/DMSO) for greener alcohol-to-aldehyde conversion.
- Employ flow chemistry for Boc-deprotection to enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine or morpholine derivatives.
Scientific Research Applications
4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde is a chemical compound with a molecular formula of and a molecular weight of approximately 227.26 g/mol . It features a unique structure including a piperazine ring, a morpholine moiety, and an aldehyde functional group. The reactive carbonyl and aldehyde groups enable its use as a building block in organic synthesis.
Applications in Medicinal Chemistry
4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde is primarily used as a precursor for synthesizing bioactive compounds in medicinal chemistry.
Anti-Tubercular Agent
Derivatives of 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde have demonstrated potential as anti-tubercular agents, exhibiting significant activity against Mycobacterium tuberculosis.
Interactions with Biological Macromolecules
The compound can interact with biological macromolecules, potentially altering their functions through covalent bonding at nucleophilic sites, leading to therapeutic applications. Interaction studies have shown that 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde can form covalent bonds with nucleophilic residues in proteins, which may lead to changes in enzyme activity or cellular signaling pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects against various diseases.
Role in Organic Synthesis
4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde is a versatile building block in organic synthesis.
Synthesis of Thiophene-Arylamide Derivatives
Thiophene-arylamide compounds, derived from noncovalent interactions, have been synthesized using 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde . These compounds exhibit antimycobacterial activity .
α-Glucosidase Inhibitory Activity
Piperazine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity .
Structural Analogs
Several compounds share structural similarities with 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(3,5-Dinitrobenzoyl)piperazine-1-carbaldehyde | Contains nitro groups and a benzoyl moiety | Exhibits distinct reactivity due to nitro groups |
| 4-(3,5-Dinitrobenzoyl)morpholine-1-carbaldehyde | Similar to the above but features a morpholine ring | Potentially different biological activity due to ring variation |
| 4-(Phenylcarbamoyl)piperidine-1-carbaldehyde | Piperidine instead of piperazine | Different pharmacological properties due to ring structure |
Mechanism of Action
The mechanism of action of 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the functional groups present. The pathways involved often include signal transduction pathways and metabolic pathways that are crucial for cellular function .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like 2-(Morpholin-4-yl)ethanol and 4-(Morpholin-4-yl)butan-1-amine.
Piperazine derivatives: Compounds like 1-(2-Hydroxyethyl)piperazine and 1-(2-Methoxyphenyl)piperazine.
Uniqueness
4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde is unique due to its dual presence of morpholine and piperazine rings, which allows it to exhibit a wide range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Biological Activity
4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound based on various research findings, including case studies, data tables, and detailed analyses.
Chemical Structure
The chemical structure of 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde can be represented as follows:
This structure features a piperazine ring substituted with a morpholine group and an aldehyde functional group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde exhibits significant antimicrobial properties, particularly against multidrug-resistant (MDR) bacteria. A study highlighted its effectiveness as an anti-tubercular agent, where it demonstrated promising results against strains of Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 μg/mL .
Table 1: Antimicrobial Activity of 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.5 - 1.0 |
| Staphylococcus aureus | 4 - 8 |
| Klebsiella aerogenes | Not specified |
The compound's mechanism of action is believed to involve the inhibition of bacterial efflux pumps, which are critical for the development of drug resistance. It has been shown to inhibit the AcrAB-TolC efflux pump in Klebsiella aerogenes, enhancing the efficacy of β-lactam antibiotics such as ampicillin . This dual action not only combats bacterial infections but also addresses the challenge of multidrug resistance.
Anticancer Activity
In addition to its antimicrobial properties, 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde has shown potential anticancer activity. Research indicates that derivatives containing morpholine and piperazine moieties can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that related compounds exhibited IC50 values as low as 0.126 μM against breast cancer cell lines .
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Triple-Negative) | 0.126 |
| MCF-7 | Not specified |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on MDR Bacteria : A comprehensive study evaluated the compound's ability to reverse multidrug resistance in Staphylococcus aureus. The results indicated a significant reduction in MIC values when used in combination with conventional antibiotics .
- Anticancer Efficacy : In vivo studies demonstrated that treatment with derivatives of this compound resulted in reduced tumor growth in mouse models inoculated with MDA-MB-231 cells, showcasing its potential as an anticancer therapeutic .
Pharmacokinetics and Toxicity
Pharmacokinetic evaluations have shown that derivatives of 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde possess favorable absorption and distribution characteristics. One study reported a bioavailability of approximately 31.8% following oral administration, with no observed acute toxicity at doses up to 2000 mg/kg in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
